

Spectroscopic Data of 6-Methylnicotinoyl Chloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 6-Methylnicotinoyl chloride

Cat. No.: B1358091

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **6-methylnicotinoyl chloride**, a key building block in pharmaceutical and agrochemical synthesis.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is crucial for the unambiguous identification, purity assessment, and structural elucidation of **6-methylnicotinoyl chloride** in a laboratory setting.

Introduction to 6-Methylnicotinoyl Chloride

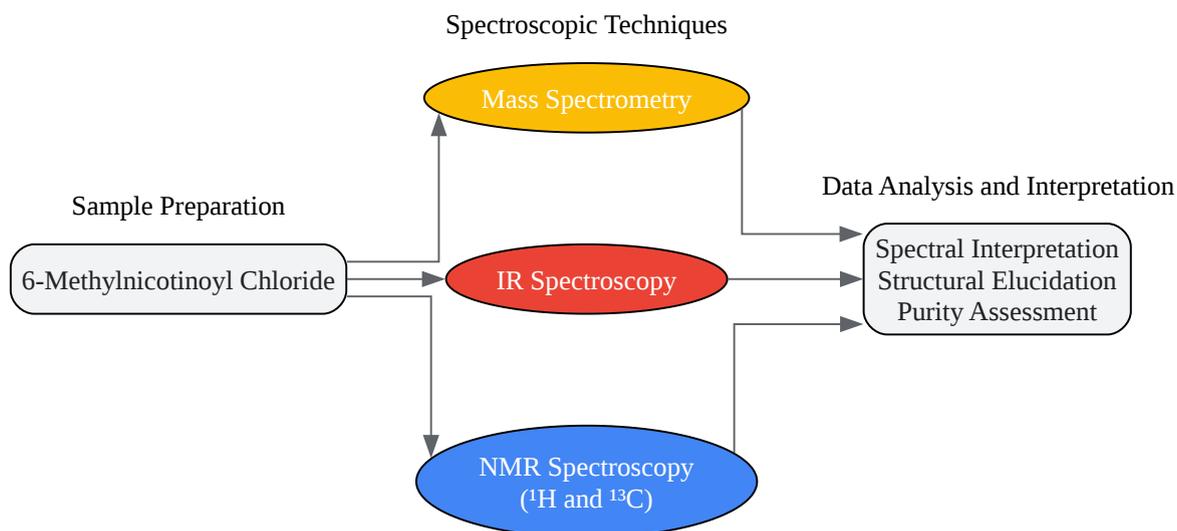
6-Methylnicotinoyl chloride, also known as 6-methylpyridine-3-carbonyl chloride, is a pyridine derivative with the chemical formula C_7H_6ClNO and a molecular weight of 155.58 g/mol.^[1] Its structure features a pyridine ring substituted with a methyl group at the 6-position and a highly reactive acyl chloride group at the 3-position. This acyl chloride functionality makes it a versatile reagent for nucleophilic acyl substitution reactions, readily reacting with alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.^[1]

Due to its reactivity, accurate and thorough spectroscopic characterization is paramount to ensure its quality and proper utilization in synthetic chemistry. This guide provides a detailed examination of its 1H NMR, ^{13}C NMR, IR, and MS spectra, offering a foundational understanding for scientists working with this important chemical intermediate.

Molecular Structure and Properties:

Identifier	Value
IUPAC Name	6-methylpyridine-3-carbonyl chloride
CAS Number	51598-76-6
Molecular Formula	C ₇ H ₆ ClNO[1]
Molecular Weight	155.58 g/mol [1]
SMILES	CC1=NC=C(C=C1)C(=O)Cl[1]

Below is a diagram illustrating the workflow for the spectroscopic analysis of **6-Methylnicotinoyl chloride**.



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Caption: Workflow for the spectroscopic analysis of **6-Methylnicotinoyl chloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **6-methylnicotinoyl chloride**, both ^1H and ^{13}C NMR provide diagnostic signals that confirm its structure. The following predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

^1H NMR Spectroscopy

The proton NMR spectrum of **6-methylnicotinoyl chloride** is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methyl protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9	Singlet	1H	H-2
~8.1	Doublet of Doublets	1H	H-4
~7.4	Doublet	1H	H-5
~2.6	Singlet	3H	-CH ₃

Interpretation:

- Aromatic Protons:** The protons on the pyridine ring are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the carbonyl chloride group. The proton at the 2-position (H-2) is expected to be the most deshielded, appearing as a singlet due to the absence of adjacent protons. The proton at the 4-position (H-4) will likely appear as a doublet of doublets, coupled to both H-2 and H-5. The proton at the 5-position (H-5) is expected to be a doublet, coupled to H-4.
- Methyl Protons:** The methyl group at the 6-position is attached to an sp^2 -hybridized carbon of the pyridine ring, leading to a chemical shift around 2.6 ppm. This signal will appear as a singlet as there are no vicinal protons to couple with.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **6-methylnicotinoyl chloride** should display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~168	C=O (carbonyl)
~158	C-6
~152	C-2
~138	C-4
~132	C-3
~124	C-5
~25	-CH ₃

Interpretation:

- **Carbonyl Carbon:** The carbon of the acyl chloride group is highly deshielded due to the double bond to oxygen and the attachment of the electronegative chlorine atom, resulting in a chemical shift in the downfield region of the spectrum (~168 ppm).
- **Aromatic Carbons:** The carbons of the pyridine ring will have chemical shifts in the aromatic region (120-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) will be the most deshielded. The quaternary carbon (C-3) will also be in this region.
- **Methyl Carbon:** The carbon of the methyl group will appear in the upfield region of the spectrum, typically around 25 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **6-methylnicotinoyl chloride** will be dominated by a strong absorption band corresponding to the carbonyl group of the acyl chloride.

Predicted IR Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~1770	Strong	C=O stretch (acyl chloride)
~1600, ~1470	Medium	C=C and C=N ring stretching
~850-800	Strong	C-Cl stretch

Interpretation:

- **C=O Stretch:** The most characteristic peak in the IR spectrum will be the strong absorption due to the carbonyl stretch of the acyl chloride functional group. This peak is typically found at a higher frequency (~1770 cm⁻¹) compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.
- **C-H Stretches:** Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear between 2950 and 2850 cm⁻¹.
- **Pyridine Ring Vibrations:** The characteristic stretching vibrations of the pyridine ring (C=C and C=N bonds) will be observed in the 1600-1470 cm⁻¹ region.
- **C-Cl Stretch:** A strong absorption corresponding to the C-Cl single bond stretch is expected in the fingerprint region, typically between 850 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

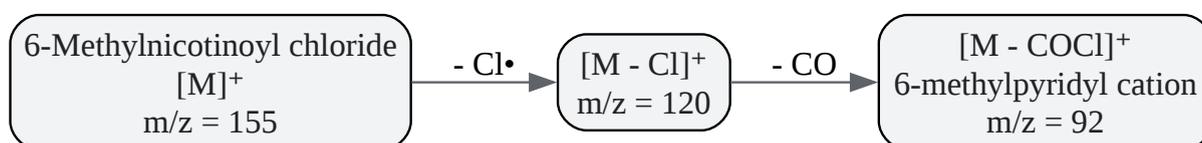
Predicted Mass Spectrometry Data (Electron Ionization):

m/z	Relative Intensity	Assignment
155/157	High	[M] ⁺ (Molecular ion)
120	Moderate	[M - Cl] ⁺
92	High	[M - COCl] ⁺ (6-methylpyridyl cation)
65	Moderate	[C ₅ H ₅] ⁺

Interpretation:

- **Molecular Ion:** The mass spectrum will show a molecular ion peak ([M]⁺) at m/z 155. Due to the natural abundance of the ³⁷Cl isotope, a smaller peak ([M+2]⁺) at m/z 157 with an intensity of approximately one-third of the [M]⁺ peak is also expected.
- **Key Fragmentation Pathways:** The primary fragmentation pathway will likely involve the loss of a chlorine radical to form a stable acylium ion at m/z 120. Further fragmentation can occur through the loss of a carbonyl group (CO) to yield the 6-methylpyridyl cation at m/z 92, which is expected to be a prominent peak.

The fragmentation of **6-Methylnicotinoyl chloride** in a mass spectrometer can be visualized as follows:



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Caption: Proposed mass spectrometry fragmentation pathway for **6-Methylnicotinoyl chloride**.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for **6-methylnicotinoyl chloride**. The characteristic signals in the ¹H NMR, ¹³C NMR,

IR, and mass spectra serve as reliable fingerprints for the identification and structural confirmation of this important synthetic intermediate. Researchers and scientists can utilize this guide as a reference for quality control, reaction monitoring, and the characterization of novel derivatives of **6-methylnicotinoyl chloride**.

References

- Amerigo Scientific. (n.d.). **6-Methylnicotinoyl chloride**. Retrieved from [[Link](#)]

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Sources

- 1. 6-Methylnicotinoyl chloride (51598-76-6) for sale [vulcanchem.com]
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